(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Overview
Description
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxyethylamino group and a but-2-enoic acid moiety
Scientific Research Applications
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
Target of Action
It is known that 2’-o-methoxyethyl (2’-o-moe) modified oligonucleotides, which are related to this compound, are often used as antisense molecules to inhibit the expression of disease-causing proteins .
Mode of Action
The mode of action of this compound involves the synthesis of 2’-modified RNA oligomers, specifically 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This is achieved by reducing the steric bulk in the context of a previously described RNA polymerase activity .
Biochemical Pathways
The affected biochemical pathways involve the synthesis of 2’-modified RNA oligomers. The reduction of steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of these oligomers . This process is crucial in nucleic-acid-based drug development .
Pharmacokinetics
The pharmacokinetic properties of related 2’-O-MOE-modified oligonucleotides have been studied. These oligonucleotides are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-o-moe modification combined with the phosphodiester (po) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
The result of the action of this compound is the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt . This has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .
Action Environment
It is known that the primary characteristic that results in the most marked alterations in pharmacokinetics is the affinity and capacity of these compounds to bind plasma proteins . A balance of greater stability supplied by the 2’-O-MOE modification together with maintenance of plasma protein binding is necessary to ensure favorable pharmacokinetics of this new generation of antisense oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2-methoxyethylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid: Similar structure but with a hydroxyethylamino group instead of a methoxyethylamino group.
(Z)-4-(2-ethoxyethylamino)-4-oxobut-2-enoic acid: Similar structure but with an ethoxyethylamino group.
Uniqueness
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUVQRXQIQIYKI-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364310 | |
Record name | ST50322546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54930-23-3 | |
Record name | NSC349791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50322546 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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